molecular formula C13H21N3O B13013785 5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B13013785
M. Wt: 235.33 g/mol
InChI Key: UIIDWUNBEHIAPI-UHFFFAOYSA-N
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Description

5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS: 1707562-46-6) is a heterocyclic compound with the molecular formula C₁₃H₂₁N₃O and a molecular weight of 235.33 g/mol . The 1,2,4-oxadiazole core is substituted at position 5 with a cyclopentyl group and at position 3 with a piperidin-4-ylmethyl moiety. This compound is part of a broader class of 1,2,4-oxadiazoles, which are widely explored in medicinal chemistry due to their bioisosteric properties, metabolic stability, and versatility in drug design .

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

5-cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H21N3O/c1-2-4-11(3-1)13-15-12(16-17-13)9-10-5-7-14-8-6-10/h10-11,14H,1-9H2

InChI Key

UIIDWUNBEHIAPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=NO2)CC3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with piperidine and an appropriate nitrile oxide precursor to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Route 1: Amidoxime Acylation and Cyclization

This method involves reacting an amidoxime with a carboxylic acid derivative (e.g., acyl chloride) under dehydrative conditions (Figure 1):

  • Reagents : Cyclopentanecarbonyl chloride and 3-(piperidin-4-ylmethyl)amidoxime.

  • Conditions : Pyridine or 1,4-dioxane with BF₃·OEt₂ as a Lewis acid catalyst .

  • Mechanism : Nucleophilic attack of the amidoxime oxygen on the acyl chloride, followed by cyclodehydration to form the oxadiazole ring.

Route 2: Huisgen Rearrangement

A less common but efficient method involves the Huisgen 1,3-dipolar cycloaddition of tetrazoles with acylating agents :

  • Intermediate : N-Acylated tetrazole undergoes rearrangement to form the oxadiazole.

  • Advantage : Avoids harsh dehydrating agents, enabling functional group tolerance.

Functionalization at the Piperidinylmethyl Substituent

The piperidinylmethyl group at the 3-position allows for further derivatization, enhancing pharmacological properties:

N-Alkylation/Acylation

  • Reaction : Treatment with alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃).

  • Example : Reaction with phenoxyacetyl chloride forms 1-[(2R)-2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-phenoxyethanone .

Table 2: Functionalization Reactions

Reaction TypeReagentsProduct ApplicationSource
N-AcylationPhenoxyacetyl chlorideNeurotransmitter modulation
Suzuki CouplingAryl boronic acidsAnti-inflammatory derivatives

Computational Insights into Reactivity

Quantum mechanical calculations (PM3, MM2) reveal how substituents influence reaction thermodynamics:

  • Cyclopentyl Group : Electron-donating nature stabilizes the oxadiazole ring via hyperconjugation, lowering Gibbs free energy (ΔG=12.4kcal molΔG=-12.4\,\text{kcal mol}) during cyclization .

  • Piperidinylmethyl Group : Steric hindrance at the 3-position slows electrophilic substitution but enhances nucleophilic reactivity at the 5-position .

Stability and Degradation Pathways

1,2,4-Oxadiazoles are prone to hydrolytic cleavage under acidic or basic conditions:

  • Hydrolysis : In 6M HCl at 100°C, the oxadiazole ring opens to form a diamide derivative (t1/2=2.5ht_{1/2}=2.5\,\text{h}) .

  • Photodegradation : UV exposure (254 nm) induces ring contraction to imidazoles via radical intermediates .

Scientific Research Applications

Chemical Properties and Structure

5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is characterized by its unique oxadiazole ring structure, which contributes to its biological activity. The molecular formula is C12H16N4OC_{12}H_{16}N_4O, with a molecular weight of approximately 232.28 g/mol. The compound features a cyclopentyl group and a piperidine moiety, which are crucial for its interaction with biological targets.

Biological Activities

1. Phosphodiesterase Inhibition

Research indicates that compounds containing the oxadiazole framework exhibit significant inhibition of phosphodiesterases (PDEs), particularly PDE4B2. For example, studies have shown that derivatives of 1,2,4-oxadiazoles can effectively inhibit PDE4B2 with IC50 values in the low micromolar range. This inhibition is associated with anti-inflammatory and analgesic effects, making these compounds potential candidates for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

2. Analgesic and Anti-inflammatory Effects

In vivo studies have demonstrated that 5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole exhibits analgesic properties in formalin-induced pain models in mice. Additionally, it has shown effectiveness in reducing paw edema in rat models induced by carrageenan. These findings suggest that the compound may serve as a therapeutic agent for managing pain and inflammation .

Case Study 1: PDE4B2 Inhibition

A study published in a peer-reviewed journal evaluated a series of 3,5-disubstituted 1,2,4-oxadiazoles for their ability to inhibit PDE4B2. Among these compounds, one derivative exhibited an IC50 value of 5.28 µM. The structure–activity relationship analysis revealed that specific substituents at the 3 and 5 positions were critical for enhancing inhibitory activity .

Case Study 2: Analgesic Activity

In another study assessing the analgesic properties of oxadiazole derivatives, researchers found that the compound significantly reduced pain responses in animal models. This study highlighted the potential of oxadiazoles as a new class of analgesics with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, the compound may inhibit key enzymes or proteins essential for the survival of the malaria parasite . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The biological and physicochemical properties of 1,2,4-oxadiazoles are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Features
Target Compound 5-Cyclopentyl, 3-(piperidin-4-ylmethyl) 235.33 Non-aromatic cyclopentyl enhances lipophilicity; piperidine improves solubility.
5-(4-Bromophenyl)-3-(piperidin-2-yl)-1,2,4-oxadiazole 5-(4-Bromophenyl), 3-(piperidin-2-yl) ~325.2* Aromatic bromophenyl increases metabolic stability; higher molecular weight.
3-(3-Isopropyl)-5-piperidin-3-yl-1,2,4-oxadiazole 5-Piperidin-3-yl, 3-isopropyl ~223.3 Branched alkyl (isopropyl) offers steric bulk; lower lipophilicity vs. cyclopentyl.
4-[(3-Cyclobutyl)-1,2,4-oxadiazol-5-yl]methylpiperidine 5-Cyclobutyl, 3-(piperidin-4-ylmethyl) ~221.3* Smaller cycloalkyl (cyclobutyl) reduces hydrophobic interactions vs. cyclopentyl.

*Estimated based on structural similarity.

Key Observations:
  • Cyclopentyl vs. Aromatic Groups : The target’s cyclopentyl group provides balanced lipophilicity, enhancing membrane permeability compared to bromophenyl (more metabolically stable but less soluble) .
  • Piperidine Positioning: Piperidin-4-ylmethyl (target) vs.
  • Cycloalkyl Size : Cyclopentyl (5-membered ring) offers greater conformational flexibility and hydrophobic interactions than cyclobutyl (4-membered) .

Stability and Reactivity

1,2,4-Oxadiazoles are generally stable under physiological conditions but may undergo Boulton-Katritzky rearrangements in acidic/basic environments. The cyclopentyl group’s electron-donating nature likely stabilizes the oxadiazole ring compared to electron-withdrawing substituents (e.g., bromophenyl) .

Biological Activity

5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The specific structure of 5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole enhances its interaction with various biological targets, making it a subject of interest in drug discovery.

Anticancer Activity

Recent studies have demonstrated that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole has also been evaluated for anti-inflammatory activity. In animal models, it exhibited significant analgesic effects:

  • Formalin-induced pain model : Demonstrated reduced pain response.
  • Carrageenan-induced paw edema model : Showed decreased swelling and inflammation.

The compound's potency as a phosphodiesterase inhibitor (PDE4B2) was highlighted with an IC50 value of 5.28 µM, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The oxadiazole derivatives have been reported to possess antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit bacterial growth through disruption of cellular processes.

The biological activity of 5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole can be attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has shown inhibitory effects on key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It interacts with various receptors that mediate pain and inflammatory responses.
  • Induction of Apoptosis : Evidence suggests that it promotes programmed cell death in cancer cells.

Study on Anticancer Efficacy

A notable study evaluated the anticancer efficacy of various oxadiazole derivatives in vivo and in vitro. The results indicated that compounds similar to 5-Cyclopentyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole significantly inhibited tumor growth in xenograft models while displaying minimal toxicity to normal cells .

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, the compound was tested in formalin-induced pain models in rodents. The results confirmed its efficacy in reducing pain scores compared to control groups .

Q & A

Basic: What are the most efficient synthetic routes for 5-substituted-1,2,4-oxadiazoles, and how can reaction conditions be optimized to improve yields?

Methodological Answer:
The synthesis of 1,2,4-oxadiazoles typically involves cyclization between amidoximes and acylating agents. For example, microreactor-based continuous flow synthesis has been demonstrated to enhance reaction efficiency, reducing side reactions and improving yields (e.g., 57–63% for similar derivatives via HPLC purification) . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C during cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Catalyst use : Pyridine or triethylamine to neutralize HCl byproducts.
    A comparative yield table from microreactor synthesis is provided below:
DerivativeReaction Volume (mL)Yield (%)Purification Method
5-Cyclopentyl-3-(pyrimidin-2-yl)2.057HPLC
5-(3-Cyanophenyl)-3-(4-Fluorophenyl)3.063HPLC

Advanced: How do structural modifications to the 1,2,4-oxadiazole core influence binding affinity to therapeutic targets like acetylcholinesterase (AChE) or glycogen phosphorylase (GP)?

Methodological Answer:
The substituents at positions 3 and 5 of the oxadiazole ring critically modulate target affinity. For example:

  • AChE inhibition : Anti-Alzheimer derivatives with 5-pyridyl or 4-sulfamido-phenyl groups exhibit IC50 values as low as 0.0158 μM, surpassing donepezil’s potency. Hydrogen-bond donors at position 3 enhance interactions with the catalytic site .
  • GP inhibition : 1,2,4-Oxadiazoles with 2-naphthyl substituents show micromolar inhibition (e.g., 5-glucosylated derivatives), while 1,3,4-oxadiazoles are inactive. Steric and electronic effects of aromatic substituents dictate binding .
    A substituent-activity correlation table is shown below:
Substituent (Position 5)Target EnzymeIC50 (μM)Key Interaction
4-Sulfamido-phenylAChE0.0158H-bonding
2-NaphthylGP1.2Hydrophobic

Basic: What in vitro assays are recommended for preliminary evaluation of antifungal or antibacterial activity in 1,2,4-oxadiazole derivatives?

Methodological Answer:
Standard protocols include:

  • Antifungal assays : Broth microdilution against Candida albicans or Aspergillus fumigatus, with MIC values determined after 48–72 hours .
  • Antibacterial assays : Disk diffusion or agar dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Controls : Fluconazole (antifungal) and ciprofloxacin (antibacterial) as positive controls.

Advanced: How can solvent effects and DFT calculations refine the spectroscopic characterization of 1,2,4-oxadiazoles?

Methodological Answer:
UV-Vis and IR spectra are solvent-dependent due to polarity-induced electronic transitions. For example:

  • Polar solvents (e.g., water): Shift λmax due to enhanced solvatochromism.
  • DFT modeling : Predicts charge transfer interactions and validates experimental spectra. A study on trimethoprim analogs demonstrated <5% deviation between calculated and observed absorption bands .

Advanced: What strategies are employed to resolve contradictions in SAR data for oxadiazole-based kinase inhibitors (e.g., PLK1)?

Methodological Answer:
Contradictions often arise from off-target effects or assay variability. Mitigation approaches include:

  • Kinase profiling : Broad-panel screening (e.g., 100+ kinases) to confirm selectivity .
  • Molecular docking : Identifying binding poses with PLK1’s polo-box domain. For example, 1,2,4-oxadiazole derivatives mimicking 1,3,4-oxadiazole orientation show comparable binding energy (−9.2 kcal/mol vs. −8.9 kcal/mol) .
  • Metabolic stability assays : Liver microsome studies to rule out pharmacokinetic interference.

Basic: How are 1,2,4-oxadiazoles validated as bioisosteres in multi-target drug design, particularly for neurodegenerative diseases?

Methodological Answer:
Validation involves:

  • Pharmacophore mapping : Overlaying oxadiazole derivatives with known inhibitors (e.g., donepezil) to assess overlap in H-bond donors/acceptors .
  • Dual-target screening : Concurrent evaluation of AChE and β-secretase (BACE1) inhibition. For example, compound 13b inhibits both targets (IC50 = 0.121 μM and 1.8 μM, respectively) .

Advanced: What mechanistic insights explain the superior activity of 1,2,4-oxadiazoles over 1,3,4-oxadiazoles in enzyme inhibition?

Methodological Answer:
The 1,2,4-oxadiazole’s regiochemistry allows optimal positioning of substituents in enzyme pockets. For GP inhibition:

  • 1,2,4-Oxadiazoles : The 5-substituent aligns with a hydrophobic cleft, while the 3-substituent forms π-π interactions with Phe285 .
  • 1,3,4-Oxadiazoles : Misalignment reduces binding entropy, leading to inactivity.

Basic: What analytical techniques are essential for confirming the purity and structure of 1,2,4-oxadiazole derivatives?

Methodological Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm cyclopentyl/piperidinyl integration.
  • HRMS : Accurate mass determination (e.g., error < 2 ppm) .
  • HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .

Advanced: How are bis-1,2,4-oxadiazoles synthesized, and what applications do they have in metal coordination or energetic materials?

Methodological Answer:
Bis-oxadiazoles are synthesized via Staudinger/aza-Wittig reactions using diaminoglyoxime and triethyl orthoesters. Applications include:

  • Metal coordination : Nitrogen-rich derivatives form complexes with Cu(II) or Fe(III), enhancing catalytic activity .
  • Energetic materials : Nitro-substituted derivatives exhibit high thermal stability (decomposition >250°C) and detonation velocity (~8,500 m/s) .

Advanced: What in vivo models are appropriate for evaluating the antitumor efficacy of 1,2,4-oxadiazole derivatives?

Methodological Answer:

  • Xenograft models : Subcutaneous implantation of HCT-116 (colon cancer) or MCF-7 (breast cancer) cells in nude mice.
  • Dosing : 25–50 mg/kg/day intraperitoneally for 21 days.
  • Endpoint analysis : Tumor weight reduction (>50%) and increased survival (e.g., 40% lifespan extension in mice treated with 3,5-diaryl derivatives) .

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